Benzyl 4-cyano-3-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl 4-cyano-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-cyano-3-methylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-3-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-cyano-3-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of benzyl 4-amino-3-methylpiperidine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-cyano-3-methylpiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Benzyl 4-cyano-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-methylenepiperidine-1-carboxylate
- Methyl 1-benzyl-4-cyanopiperidine-4-carboxylate
- 1-Benzyl-4-(benzylamino)-4-piperidinecarboxamide
Uniqueness
Benzyl 4-cyano-3-methylpiperidine-1-carboxylate is unique due to the presence of both a nitrile group and a benzyl ester group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
benzyl 4-cyano-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-12-10-17(8-7-14(12)9-16)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-8,10-11H2,1H3 |
InChI Key |
OHAHYLXPVGEPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1C#N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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